2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
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Overview
Description
2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one is a natural product found in Kitasatospora psammotica, Streptomyces pactum, and Streptomyces with data available.
Scientific Research Applications
Stereocontrol in Organic Synthesis
The chemical compound has been explored in the context of stereocontrol in organic synthesis. In a study by Fleming and Lawrence (1998), the conjugate addition of specific cuprates to similar compounds demonstrated high levels of open-chain stereocontrol. This process is crucial for synthesizing complex molecules with precise stereochemistry, an essential aspect in pharmaceuticals and materials science (Fleming & Lawrence, 1998).
Solubility in Ethanol-Water Solutions
Gong, Wang, Zhang, and Qu (2012) studied the solubility of various saccharides, including compounds structurally similar to the one , in ethanol-water mixtures. Understanding the solubility behavior of such compounds is fundamental for their application in different industrial and pharmaceutical processes (Gong et al., 2012).
Synthesis of New Sugar Imines
The synthesis of new molecules based on sugar structures, including compounds similar to the one being discussed, was examined by Mohammed, Kadhum, Mohammed, and Al Rekabi (2020). These synthesized molecules are important for developing novel materials and pharmaceutical compounds (Mohammed et al., 2020).
Properties
CAS No. |
108073-65-0 |
---|---|
Molecular Formula |
C31H47NO9 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C31H47NO9/c1-9-21(3)31(30(6,37)28(35)29(5,36)24(19-33)41-31)40-18-14-12-10-11-13-15-20(2)16-17-23-22(4)25(34)26(38-7)27(32-23)39-8/h9-13,16,24,28,33,35-37H,14-15,17-19H2,1-8H3,(H,32,34)/b12-10+,13-11+,20-16+,21-9+/t24-,28+,29-,30-,31-/m1/s1 |
InChI Key |
MCBNRDVDSRLJAF-ZFQBWYSASA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@]1([C@]([C@H]([C@]([C@H](O1)CO)(C)O)O)(C)O)OCC/C=C/C=C/C/C(=C/CC2=C(C(=O)C(=C(N2)OC)OC)C)/C |
SMILES |
CC=C(C)C1(C(C(C(C(O1)CO)(C)O)O)(C)O)OCCC=CC=CCC(=CCC2=C(C(=O)C(=C(N2)OC)OC)C)C |
Canonical SMILES |
CC=C(C)C1(C(C(C(C(O1)CO)(C)O)O)(C)O)OCCC=CC=CCC(=CCC2=C(C(=O)C(=C(N2)OC)OC)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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